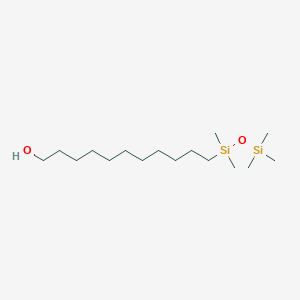

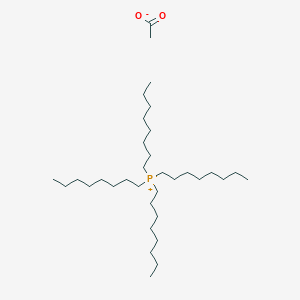

![molecular formula C29H26O3 B14260942 2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran CAS No. 161939-14-6](/img/structure/B14260942.png)

2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Berry red is a phenolic compound found in various red berries such as blueberries, red raspberries, red currants, and blackberries. It is known for its vibrant color and bioactive properties, making it a significant compound in the food, cosmetic, and pharmaceutical industries. The primary phenolic compounds in berry red include anthocyanins, which are responsible for the red, purple, and blue hues of the berries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The extraction of berry red compounds from berries involves several modern techniques aimed at maximizing yield and purity. These techniques include:

Pulsed Electric Field Extraction: This method uses short bursts of high voltage to disrupt cell membranes, facilitating the release of phenolic compounds.

Ultrasound-Assisted Extraction: Ultrasound waves create cavitation bubbles that break cell walls, enhancing the extraction of bioactive compounds.

Pressurized Liquid Extraction: This technique uses high pressure and temperature to extract phenolic compounds efficiently.

Microwave-Assisted Extraction: Microwaves heat the solvent and plant material, increasing the extraction rate of phenolic compounds.

Supercritical CO2 Extraction: This method uses supercritical carbon dioxide as a solvent to extract phenolic compounds without the use of hazardous chemicals.

Industrial Production Methods

Industrial production of berry red compounds typically involves the processing of berry pomaces, which are the solid residues left after juice extraction. These pomaces are rich in phenolic compounds and can be processed using the aforementioned extraction techniques to obtain high-purity berry red compounds .

Analyse Des Réactions Chimiques

Types of Reactions

Berry red compounds undergo various chemical reactions, including:

Oxidation: Anthocyanins can be oxidized to form quinones, which can further react to form complex polymers.

Reduction: Reduction reactions can convert anthocyanins to their colorless leucoanthocyanin forms.

Substitution: Substitution reactions can occur on the hydroxyl groups of anthocyanins, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, ascorbic acid.

Substitution Reagents: Acetic anhydride, benzoyl chloride.

Major Products Formed

The major products formed from these reactions include various anthocyanin derivatives, quinones, and leucoanthocyanins, which have different colors and bioactive properties .

Applications De Recherche Scientifique

Berry red compounds have a wide range of scientific research applications, including:

Chemistry: Used as natural colorants and antioxidants in food and cosmetic products.

Biology: Studied for their antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.

Medicine: Investigated for their potential in preventing and treating chronic diseases such as cardiovascular diseases, diabetes, and cancer.

Industry: Utilized in the production of natural dyes, food additives, and nutraceuticals

Mécanisme D'action

The mechanism of action of berry red compounds involves their interaction with various molecular targets and pathways:

Antioxidant Activity: Berry red compounds can neutralize free radicals, reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Activity: They can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Cardioprotective Effects: Berry red compounds can improve endothelial function, reduce blood pressure, and prevent the oxidation of low-density lipoprotein (LDL) cholesterol.

Anticancer Activity: They can induce apoptosis, inhibit cell proliferation, and prevent angiogenesis in cancer cells.

Comparaison Avec Des Composés Similaires

Berry red compounds are compared with other phenolic compounds found in different berries:

Blueberries: High in anthocyanins, particularly malvidin and delphinidin.

Red Raspberries: Rich in cyanidin and pelargonidin.

Red Currants: Contain high levels of cyanidin and delphinidin.

Blackberries: High in cyanidin and petunidin.

Uniqueness

Berry red compounds are unique due to their high anthocyanin content and diverse bioactive properties. They exhibit a wide range of colors and have significant antioxidant, anti-inflammatory, and anticancer activities, making them valuable in various scientific and industrial applications .

Propriétés

Numéro CAS |

161939-14-6 |

|---|---|

Formule moléculaire |

C29H26O3 |

Poids moléculaire |

422.5 g/mol |

Nom IUPAC |

2,2-bis(4-methoxyphenyl)-5,6-dimethylbenzo[h]chromene |

InChI |

InChI=1S/C29H26O3/c1-19-20(2)26-17-18-29(21-9-13-23(30-3)14-10-21,22-11-15-24(31-4)16-12-22)32-28(26)27-8-6-5-7-25(19)27/h5-18H,1-4H3 |

Clé InChI |

SQWFNVMZGIOFHT-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C2=CC=CC=C2C3=C1C=CC(O3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

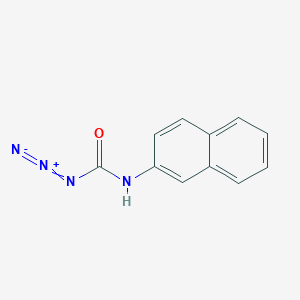

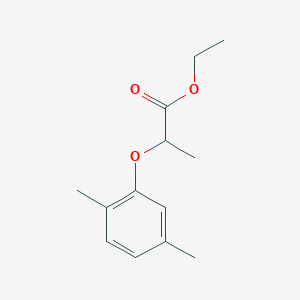

![4-[1,7-Diiodo-4-(3-iodopropyl)heptan-4-yl]phenol;propanoic acid](/img/structure/B14260862.png)

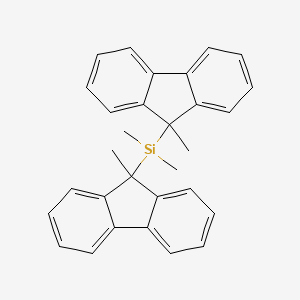

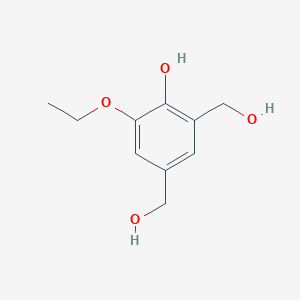

![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)

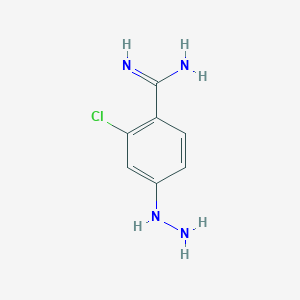

![Methylcarbamic acid;1-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B14260873.png)

![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)

![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)

![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)

![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)